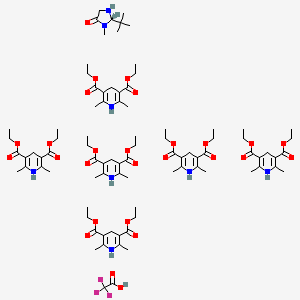![molecular formula C13H13NO3S B12055870 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 109000-07-9](/img/structure/B12055870.png)
2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic compound with a sulfonyl group attached to a bicyclic azabicycloheptene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves a Diels-Alder reaction between a suitable diene and a dienophile. One common method involves the reaction of cyclopentadiene with tosyl cyanide under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:
Medicine: Explored for its potential in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A simpler analog without the sulfonyl group, used as a versatile synthetic intermediate.
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: Another bicyclic compound with different functional groups, used in medicinal chemistry.
Uniqueness
2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for designing novel molecules with specific properties and functions.
Properties
CAS No. |
109000-07-9 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C13H13NO3S/c1-9-2-6-12(7-3-9)18(16,17)14-11-5-4-10(8-11)13(14)15/h2-7,10-11H,8H2,1H3 |
InChI Key |
LXJWTEPJMYAFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC(C2=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


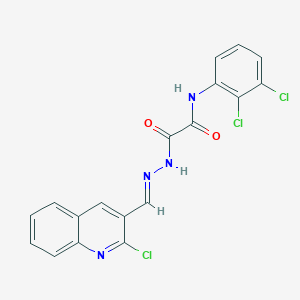
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
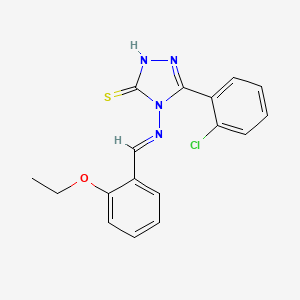

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)


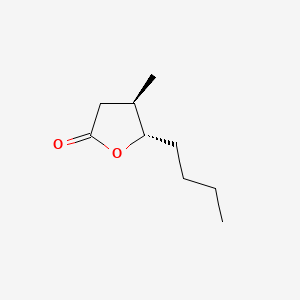
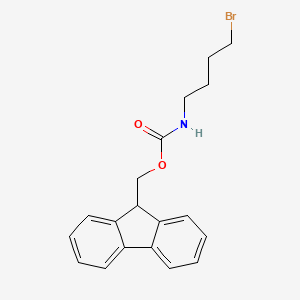
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

